1-(4-tert-butylmorpholin-2-yl)methanaminedihydrochloride
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Overview
Description
1-(4-tert-butylmorpholin-2-yl)methanaminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a tert-butyl group and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylmorpholin-2-yl)methanaminedihydrochloride typically involves the reaction of morpholine with tert-butyl chloride under controlled conditions to introduce the tert-butyl group. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylmorpholin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-tert-butylmorpholin-2-yl)methanaminedihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylmorpholin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butoxyphenyl)methanamine
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
1-(4-tert-butylmorpholin-2-yl)methanaminedihydrochloride is unique due to its specific structural features, such as the morpholine ring and the tert-butyl group. These features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-tert-butylmorpholin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3)11-4-5-12-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYODTISQRLBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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